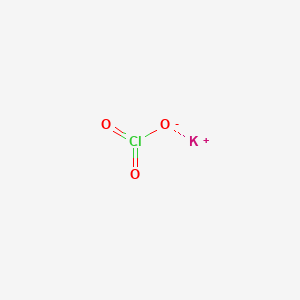

Potassium chlorate

Beschreibung

Eigenschaften

CAS-Nummer |

3811-04-9 |

|---|---|

Molekularformel |

ClHKO3 |

Molekulargewicht |

123.56 g/mol |

IUPAC-Name |

potassium;chlorate |

InChI |

InChI=1S/ClHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI-Schlüssel |

LVEGNRYEXNXVGQ-UHFFFAOYSA-N |

Verunreinigungen |

Potassium chlorate contains at least 99% KClO3 ... . |

SMILES |

[O-]Cl(=O)=O.[K+] |

Kanonische SMILES |

OCl(=O)=O.[K] |

Siedepunkt |

400 °C (decomposes) |

Color/Form |

Colorless, lustrous crystals or white granules or powder White monoclinic crystals |

Dichte |

2.34 at 68 °F (USCG, 1999) 2.32 g/cu cm 2.3 g/cm³ |

melting_point |

680 °F (USCG, 1999) 368 °C |

Andere CAS-Nummern |

3811-04-9 |

Physikalische Beschreibung |

Potassium chlorate appears as a white crystalline solid. Forms a very flammable mixture with combustible materials. Mixture may be explosive if combustible material is very finely divided. Mixture may be ignited by friction. Contact with strong sulfuric acid may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salts. May explode under prolonged exposure to heat or fire. Used to make matches, paper, explosives, and many other uses. Potassium chlorate, aqueous solution appears as a colorless liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. Ignites organic materials upon contact . DryPowder COLOURLESS CRYSTALS OR WHITE POWDER. |

Piktogramme |

Oxidizer; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

7790-93-4 (Parent) |

Haltbarkeit |

Stable under ordinary conditions of use and storage. |

Löslichkeit |

8.61 g/100 g water at 25 °C 1 g dissolves slowly in 16.5 ml water, 1.8 ml boiling water, about 50 ml glycerol; almost insol in alcohol SLIGHTLY SOL IN LIQUID AMMONIA; INSOL IN ACETONE; SOL IN ALKALIES In water, 70,000 mg/L at 25 °C Solubility in water, g/100ml: 7.3 |

Synonyme |

chloric acid chloric acid, potassium salt potassium chlorate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Potassium Chlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium chlorate (KClO₃) is a powerful oxidizing agent with significant applications in various fields, including pyrotechnics, chemical oxygen generation systems, and as a laboratory reagent.[1] A thorough understanding of its thermal decomposition mechanism is paramount for its safe handling, optimization of its applications, and for predicting its behavior in complex chemical systems. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing both the uncatalyzed and catalyzed reaction pathways. It includes a compilation of quantitative thermodynamic and kinetic data, detailed experimental protocols for characterization, and visual representations of the decomposition mechanisms.

Uncatalyzed Thermal Decomposition

When heated in the absence of a catalyst, the thermal decomposition of this compound is a complex process that proceeds through multiple, often overlapping, steps. The decomposition begins near its melting point (356 °C) and continues at higher temperatures.[2][3][4][5] The primary overall reaction is the decomposition into potassium chloride (KCl) and oxygen (O₂). However, this transformation involves the formation of potassium perchlorate (KClO₄) as a key intermediate.[2][3][4][5]

The uncatalyzed decomposition can be represented by two principal reactions:

-

Disproportionation: 4 KClO₃(s) → 3 KClO₄(s) + KCl(s)

-

Decomposition of Perchlorate: KClO₄(s) → KCl(s) + 2 O₂(g)

The initial step involves the disproportionation of this compound to form potassium perchlorate and potassium chloride.[2][3][4][5] Subsequently, at higher temperatures, the potassium perchlorate intermediate decomposes to yield potassium chloride and oxygen. It has been observed that the direct decomposition of this compound to potassium chloride and oxygen also occurs, and the contribution of this direct pathway can be influenced by factors such as the heating rate.[3][5]

The overall uncatalyzed decomposition process is exothermic, releasing energy once initiated.[1]

Catalyzed Thermal Decomposition

The thermal decomposition of this compound can be significantly accelerated by the presence of a catalyst. Manganese dioxide (MnO₂) is the most commonly used and effective catalyst for this reaction, substantially lowering the decomposition temperature.[6][7][8] This catalytic effect is the basis for the common laboratory preparation of oxygen.

The overall reaction in the presence of a manganese dioxide catalyst is:

2 KClO₃(s) --(MnO₂)--> 2 KCl(s) + 3 O₂(g)

Mechanism of Manganese Dioxide Catalysis

The precise mechanism by which manganese dioxide catalyzes the decomposition of this compound has been the subject of extensive study. Isotopic tracer studies using heavy oxygen (¹⁸O) have provided significant insights.[2][9][10] These studies suggest that the catalysis does not proceed through a simple surface interaction. Instead, an unstable intermediate compound is formed between this compound and manganese dioxide.[2][9][10] The decomposition of this intermediate then liberates oxygen.

One proposed mechanism involves a redox cycle where the manganese cation alternates between different oxidation states.[7][11] The chlorate ion oxidizes the manganese dioxide, which then decomposes at a lower temperature, releasing oxygen and regenerating the catalyst.[7] It is believed that only a small, active portion of the manganese dioxide particle is involved in the formation of the intermediate compound.[2][9]

Quantitative Data Summary

This section summarizes the key quantitative data related to the thermal decomposition of this compound, presented in tabular format for ease of comparison.

Thermodynamic Data

The thermodynamic properties of the compounds involved in the decomposition are crucial for understanding the energy changes during the reaction.

| Compound | Chemical Formula | State | Standard Enthalpy of Formation (ΔH°f) at 25 °C (kcal/mol) | Standard Enthalpy of Decomposition (ΔH°d) at 25 °C (kcal/mol) |

| This compound | KClO₃ | solid | -95.02 ± 0.10 | +9.16 ± 0.07 (to KCl and O₂) |

| Potassium Perchlorate | KClO₄ | solid | -103.22 ± 0.10 | +0.96 ± 0.10 (to KCl and O₂) |

| Potassium Chloride | KCl | solid | -104.175 | N/A |

Data sourced from bomb calorimetry studies.

Kinetic Data

The kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), describe the temperature dependence and the rate of the decomposition reaction. The following data were obtained from non-isothermal thermogravimetry (TG) and differential scanning calorimetry (DSC) studies.[2][3][4][5] The decomposition is described as a three-step process based on the deconvolution of DSC peaks.

| Decomposition Step (from DSC) | Average Activation Energy (Ea) (kJ/mol) |

| Step 1 | 237.3 |

| Step 2 | 293.8 |

| Step 3 | 231.3 |

The TG data, which shows two distinct mass loss steps, provides the following kinetic parameters:

| Mass Loss Step (from TG) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A, A in s⁻¹) | Most Probable Reaction Model |

| First Mass Loss | 231.0 | 17.1 | Avrami-Erofeev (A5/4) |

| Second Mass Loss | 239.9 | 16.5 | Avrami-Erofeev (A3/2) |

The pre-exponential factors were determined using the compensation effect method.[2][3][4][5]

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC)

This method simultaneously measures the change in mass and heat flow of a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in a simultaneous thermal analyzer. An inert reference crucible (usually empty) is also placed in the analyzer.

-

Atmosphere: A controlled atmosphere, typically an inert gas such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to remove any reactive gases and the gaseous decomposition products.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700 °C) at a constant, predetermined heating rate (e.g., 5, 10, 15, or 20 °C/min). Multiple heating rates are used to perform model-free kinetic analysis.

-

Data Acquisition: The instrument records the sample mass (TG), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature and time.

-

Data Analysis: The resulting TG and DSC curves are analyzed to determine the onset and peak decomposition temperatures, the percentage of mass loss, and the enthalpy of decomposition. The kinetic triplet (activation energy, pre-exponential factor, and reaction model) is determined by applying isoconversional kinetic models (e.g., Kissinger-Akahira-Sunose) to the data obtained at different heating rates.

Bomb Calorimetry

This technique is used to determine the heat of decomposition at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound (typically around 1 g) is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Ignition Source: A known length of ignition wire is connected to electrodes within the bomb, with the wire in contact with the sample or a combustion aid (like benzoic acid) to initiate the decomposition.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (e.g., 30 atm).

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Logging: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after the decomposition until a thermal equilibrium is reached.

-

Calculation: The heat of decomposition is calculated from the measured temperature rise of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.

Visualizing the Decomposition Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Caption: Uncatalyzed vs. Catalyzed Decomposition Pathways of KClO₃.

Caption: General Experimental Workflow for Thermal Analysis.

Safety Precautions

This compound is a strong oxidizing agent and requires careful handling, especially at elevated temperatures.

-

Avoid Contamination: Impurities can significantly lower the decomposition temperature and increase the risk of an uncontrolled reaction. Use pure reagents and clean equipment.

-

Prevent Contact with Combustible Materials: Molten this compound is extremely reactive and will ignite many common materials, including organic compounds, sulfur, and red phosphorus.

-

Controlled Heating: Heat this compound slowly and uniformly to avoid localized overheating, which can lead to explosive decomposition.

-

Proper Ventilation: The decomposition of this compound produces a large volume of oxygen gas. Ensure adequate ventilation to prevent the buildup of an oxygen-rich atmosphere, which can increase fire hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and heat-resistant gloves when handling this compound at high temperatures.

-

Emergency Preparedness: Have appropriate fire extinguishing equipment readily available.

By adhering to these safety protocols, the risks associated with the thermal decomposition of this compound can be effectively managed.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. [PDF] Kinetic Study of the Thermal Decomposition of this compound Using the Non-isothermal TG/DSC Technique | Semantic Scholar [semanticscholar.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. scispace.com [scispace.com]

- 5. nascollege.org [nascollege.org]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. upload.wikimedia.org [upload.wikimedia.org]

An In-depth Technical Guide to the Synthesis of Potassium Chlorate from Potassium Chloride

Introduction

Potassium chlorate (KClO₃) is a powerful oxidizing agent with significant industrial applications, including in safety matches, pyrotechnics, and as a laboratory source of oxygen. While historically produced through various chemical routes, the electrochemical synthesis via the electrolysis of an aqueous potassium chloride (KCl) solution is a prominent method. This guide provides a detailed overview of the electrolytic process, focusing on the core principles, experimental protocols, and key operational parameters for researchers and chemical professionals.

Core Principles of Electrolytic Synthesis

The synthesis of this compound from potassium chloride is achieved through the electrolysis of a concentrated KCl solution. The overall reaction is:

KCl + 3H₂O → KClO₃ + 3H₂

This process, however, involves a series of complex intermediate electrochemical and chemical reactions. At the anode, chloride ions are oxidized to chlorine gas. At the cathode, water is reduced to hydrogen gas and hydroxide ions.[1][2] These products then react in the solution to form hypochlorite, which subsequently disproportionates into chlorate and chloride ions.[1][3][4]

Effective production hinges on controlling reaction conditions such as temperature, pH, current density, and electrolyte concentration to maximize the yield of this compound while minimizing side reactions and electrode corrosion.[1][4]

Experimental Protocol: Electrolytic Cell Operation

This protocol outlines a standard laboratory-scale procedure for the synthesis of this compound.

1. Materials and Equipment:

-

Electrolytic Cell: A vessel made of a non-reactive material such as glass or PVC.[5]

-

Anode: A corrosion-resistant material is critical.[3] Options include:

-

Cathode: Almost any conductive metal can be used; titanium or stainless steel are preferred.[2][3]

-

Power Supply: A DC power supply capable of delivering a stable current.

-

Electrolyte: A saturated or near-saturated solution of potassium chloride (KCl) in distilled water. A starting concentration of ~300 g/L is common.[4]

-

pH Control: pH meter and reagents for adjustment (e.g., hydrochloric acid).

-

Ventilation: A well-ventilated area or fume hood is mandatory due to the evolution of flammable hydrogen and toxic chlorine gas.[3][6]

2. Procedure:

-

Electrolyte Preparation: Prepare a near-saturated solution of potassium chloride. For example, dissolve approximately 180g of KCl in 630 mL of distilled water.[2]

-

Cell Assembly: Place the anode and cathode in the electrolytic cell, ensuring they are parallel and do not touch. Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

-

Electrolysis:

-

Begin passing a direct current through the solution. The optimal current density depends on the anode material (see Table 1).[3]

-

Maintain the electrolyte temperature, ideally between 40°C and 70°C. Higher temperatures favor the formation of chlorate but can increase electrode wear.[4]

-

Monitor and maintain the pH of the solution between 6.0 and 6.7. This range is optimal for the disproportionation of hypochlorite to chlorate.[3][4] The pH will naturally increase during electrolysis and may require periodic additions of a dilute acid like HCl.

-

-

Concentration Management: As the electrolysis proceeds, KCl is consumed and KClO₃ is formed. Periodically add more KCl to the solution to maintain its concentration. Monitoring the solution's density can be a useful proxy; for a saturated KCl solution with a density of 1.16 g/mL, more KCl should be added when the density drops below 1.1 g/mL.[3]

-

Product Crystallization: this compound has a much lower solubility in water than potassium chloride, especially at lower temperatures. As KClO₃ is produced, it will precipitate out of the solution, particularly if the cell is allowed to cool.[7]

-

Harvesting and Purification:

-

Stop the electrolysis and remove the electrodes.

-

Filter the cold cell contents to collect the crude this compound crystals.

-

To increase yield, the remaining solution (supernatant) can be boiled to convert residual hypochlorite into chlorate, then cooled to precipitate more product.[3]

-

Wash the collected crystals with a small amount of ice-cold distilled water to remove residual KCl and other soluble impurities.

-

The product can be further purified by recrystallization: dissolve the crude KClO₃ in a minimum amount of boiling water (solubility at 100°C is ~53.5 g/100 mL) and then allow it to cool slowly to form purer crystals.[7]

-

-

Drying: Dry the purified crystals completely before storage.

Process Visualization

The following diagram illustrates the key stages of the synthesis and purification workflow.

Caption: Workflow for KClO₃ synthesis via electrolysis.

Quantitative Data and Key Parameters

Effective synthesis requires precise control over several parameters. The tables below summarize key quantitative data for optimizing the process.

Table 1: Anode Material and Recommended Current Densities

| Anode Material | Typical Current Density (mA/cm²) | Notes |

|---|---|---|

| Graphite/Carbon | ~40 | Inexpensive but erodes, contaminating the product.[3] |

| Mixed Metal Oxide (MMO) | ~200 | Durable and efficient, a common industrial choice.[3] |

| Platinum (coated) | ~300 | High efficiency and durability, but expensive.[3] |

Table 2: Solubility of a Key Reactant and Product

| Compound | Solubility in Water ( g/100 mL) at 25°C | Solubility in Water ( g/100 mL) at 100°C |

|---|---|---|

| Potassium Chloride (KCl) | ~35.5 | ~56.3 |

| This compound (KClO₃) | ~8.15 | ~53.51[7] |

Note: The significant difference in solubility, especially at lower temperatures, is the principle behind the crystallization and separation of the product.

Table 3: Example Process Efficiency

| Parameter | Value | Conditions / Notes |

|---|---|---|

| Current | 2 Amps | --- |

| Duration | 40 days | --- |

| Theoretical Yield | 1463 g | Based on Faraday's laws of electrolysis.[3] |

| Actual Yield | 705 g | --- |

| Current Efficiency | ~48% | This is a typical result for a non-optimized amateur setup and highlights the importance of controlling pH, temperature, and preventing side reactions.[3] |

Safety Considerations

-

Gas Evolution: The process generates highly flammable hydrogen gas and toxic chlorine gas.[3] Operations must be conducted in a well-ventilated fume hood.

-

Product Instability: this compound is a strong oxidizer. When dry, it can form explosive mixtures with combustible materials like sugar, sulfur, or carbon.[7] Avoid friction, impact, and contact with incompatible materials.

-

Electrical Hazards: Standard precautions for handling electrical equipment should be strictly followed.

-

Corrosive Intermediates: The electrolyte solution is highly corrosive, particularly to anodes not specifically designed for this purpose.[3]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amasci.net - this compound synthesis (via chlorine disproportionation) [amasci.net]

- 5. Sciencemadness Discussion Board - this compound electrolysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Make this compound From Bleach - Instructables [instructables.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

"solubility of potassium chlorate in different solvents"

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium chlorate (KClO₃) in various solvents. The information presented herein is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on quantitative data, experimental methodologies, and logical process visualization.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative data to facilitate comparative analysis.

Solubility in Water

This compound exhibits moderate solubility in water, which increases significantly with a rise in temperature.[1][2] This property is crucial for its crystallization and purification processes.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 3.13 - 3.3 |

| 10 | 4.46 - 5.2 |

| 20 | 7.3 |

| 25 | 8.15 - 8.61 |

| 30 | 10.1 |

| 40 | 13.21 - 14.5 |

| 60 | 23.8 - 25.9 |

| 80 | 37.6 - 39.7 |

| 100 | 53.51 - 56.2 |

Data compiled from multiple sources.[3][4][5][6][7]

Solubility in Organic and Other Inorganic Solvents

The solubility of this compound in non-aqueous solvents is generally limited. It is poorly soluble in most alcohols and acetone, and practically insoluble in hydrocarbons.[3][8]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | Ambient | Almost Insoluble[3][8] |

| Ethanol | 0 | 0.00468[4] |

| 21 | 0.00798[4] | |

| Ethanol (50%) | 20 | 1.1[4] |

| Glycerol | 20 | 1[3][4] |

| 25 | ~2 (1 g in 50 mL)[8] | |

| Liquid Ammonia | 25 | 2.52[4] |

| Methanol | 0 | 0.0554[4] |

| 20 | 0.0957[4] |

The presence of a co-solvent, such as water in ethanol or glycerol, can increase the solubility of this compound compared to the pure organic solvent.[9] Conversely, the addition of other potassium salts or chlorates to an aqueous solution generally depresses the solubility of this compound.[9]

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is typically achieved through established analytical methods. The following protocols outline the general principles of these techniques.

Isothermal Method

The isothermal method is a common and reliable technique for determining the solubility of a solid in a liquid at a specific temperature.

Methodology:

-

Sample Preparation: A supersaturated solution of this compound is prepared in the chosen solvent at a temperature higher than the target temperature.

-

Equilibration: The solution is placed in a thermostatically controlled bath set to the desired temperature and agitated for an extended period to allow equilibrium to be reached. This can be approached from both undersaturation and supersaturation to ensure true equilibrium.[10]

-

Sample Withdrawal: Once equilibrium is established, a known volume or mass of the saturated solution is carefully withdrawn using a pipette fitted with a filter to prevent the transfer of undissolved solid.

-

Analysis: The concentration of this compound in the withdrawn sample is determined. Common analytical techniques include:

-

Calculation: The solubility is calculated as the mass of dissolved this compound per a given mass or volume of the solvent.

Synthetic Method

The synthetic method involves preparing a series of solutions with known concentrations of the solute and determining the temperature at which crystallization begins upon cooling.

Methodology:

-

Preparation of Solutions: Several samples are prepared with known masses of this compound and the solvent in sealed containers.

-

Heating: Each sample is heated until all the solid dissolves, creating a clear solution.

-

Cooling and Observation: The solution is then slowly cooled while being stirred. The temperature at which the first crystals of this compound appear is carefully recorded. This temperature represents the saturation temperature for that specific concentration.[12][13]

-

Data Plotting: The solubility data (concentration vs. saturation temperature) is plotted to construct a solubility curve.[12]

Headspace Gas Chromatography

A more modern approach involves headspace gas chromatography, which can be particularly useful for complex matrices.

Methodology:

-

Sample Preparation: A small amount of a volatile compound (e.g., methanol) is added to the solution containing this compound.[14]

-

Vapor-Liquid Equilibrium: The partitioning of the volatile compound between the liquid and vapor phases is dependent on the concentration of the dissolved salt.[14]

-

Analysis: The concentration of the volatile species in the vapor phase (headspace) is measured by gas chromatography.

-

Breakpoint Determination: As the concentration of this compound increases, the concentration of the volatile compound in the vapor phase changes. A distinct breakpoint in this relationship occurs at the point of saturation. The solubility is determined from this breakpoint.[14]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the isothermal method.

Caption: Isothermal method workflow for solubility determination.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound [chemister.ru]

- 5. webqc.org [webqc.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound 250g from Knowledge Research - why.gr [why.gr]

- 8. This compound | KClO3 | CID 6426889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. srdata.nist.gov [srdata.nist.gov]

- 11. srdata.nist.gov [srdata.nist.gov]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of Potassium Chlorate

This technical guide provides an in-depth overview of the thermochemical data of potassium chlorate (KClO₃), intended for researchers, scientists, and professionals in drug development and chemical engineering. It covers key thermodynamic parameters, thermal decomposition pathways, and the experimental methodologies used for their determination.

Core Thermochemical Data

The fundamental thermochemical properties of this compound and its primary decomposition products at standard conditions (298.15 K and 1 bar) are summarized below. These values are crucial for calculating reaction enthalpies, entropies, and Gibbs free energies, which determine the spontaneity and energy changes of chemical processes involving these substances.

Table 1: Standard Thermochemical Data (at 298.15 K)

| Compound | Formula | State | ΔfH⦵ (kJ/mol) | S⦵ (J/mol·K) | ΔfG⦵ (kJ/mol) | Heat Capacity (C) (J/mol·K) |

| This compound | KClO₃ | solid | -391.2[1] | 142.97[1] | -289.9[1] | 100.25[1] |

| Potassium Chloride | KCl | solid | -436.7 | 82.6 | -409.2 | 51.3 |

| Oxygen | O₂ | gas | 0 | 205.2 | 0 | 29.4 |

Note: The standard enthalpy and Gibbs free energy of formation for elements in their standard state, such as O₂(g), are defined as zero.[1][2][3][4][5]

Thermal Decomposition of this compound

This compound is a strong oxidizing agent that decomposes exothermically upon heating.[2] The decomposition can proceed through two primary pathways, particularly at different temperatures and in the presence or absence of a catalyst.

Pathway 1: Direct Decomposition

This is the most commonly cited decomposition reaction, especially in the presence of a catalyst such as manganese dioxide (MnO₂), which lowers the required temperature.[2][6]

2 KClO₃(s) → 2 KCl(s) + 3 O₂(g)

Pathway 2: Disproportionation and Subsequent Decomposition

When heated in the absence of a catalyst, this compound can first disproportionate to form potassium perchlorate (KClO₄) and potassium chloride (KCl).[1][3] With further heating at higher temperatures, the potassium perchlorate then decomposes to yield potassium chloride and oxygen.[1][3]

4 KClO₃(s) → 3 KClO₄(s) + KCl(s) KClO₄(s) → KCl(s) + 2 O₂(g)

The following diagram illustrates these decomposition pathways.

Experimental Protocols for Thermochemical Analysis

The kinetic and thermodynamic parameters of this compound decomposition are typically investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG).

Non-isothermal TG/DSC Analysis

This method is used to study the kinetic triplet (activation energy, Arrhenius constant, and reaction model) of the thermal decomposition.[3]

Objective: To determine the decomposition behavior, mass loss, and associated energy changes of KClO₃ as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (e.g., ~15 mg) is placed into an alumina sample crucible.[3] The sample may be ground to ensure a fine powder with a consistent particle size distribution.[7]

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TG and DSC is used. Alumina powder serves as the reference material.[3]

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent unwanted oxidative reactions.[3]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 900 °C) at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[3] Running the experiment at multiple heating rates is crucial for kinetic analysis using model-free methods like the Kissinger-Akahira-Sunose (KAS) method.[8]

-

-

Data Acquisition: The instrument records the sample's mass change (TG), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis: The resulting TG/DSC thermograms show mass loss steps and corresponding exothermic peaks. Overlapped peaks in the DSC and DTG curves are often resolved using peak fitting software to evaluate the kinetic parameters for each individual decomposition step.[3][9]

The following diagram outlines the general workflow for this experimental protocol.

Safety Considerations

This compound is a powerful oxidizer that can form highly flammable and explosive mixtures with combustible materials such as sulfur, sugars, and finely divided metals.[6][10] These mixtures can be sensitive to friction and shock. Contact with strong acids, like sulfuric acid, can cause spontaneous ignition or explosions.[1] Proper personal protective equipment (PPE), including safety goggles and face shields, should always be used when handling this compound, especially during heating experiments, which should be conducted in a well-ventilated fume hood.

References

- 1. Why the Standard Enthalpy of Formation of O2 Equals Zero [thoughtco.com]

- 2. tutorchase.com [tutorchase.com]

- 3. homework.study.com [homework.study.com]

- 4. Enthalpy of formation of O2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. potassium chloride [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. Calculate standard molar entropy O2(g) from the following thermodynamic data at 300 K :4Cr(s)+3O2(g)→2Cr2O3(s),ΔG∘=−2093.4 kJ/mo1ΔHf∘Cr2O3(s)=−1129.05 kJ/moleSm∘Cr(s)=24 J/K moleSm∘Cr2O3(s)=81 J/K mole [infinitylearn.com]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. potassium chloride [webbook.nist.gov]

Unraveling the Kinetics of Potassium Chlorate Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of potassium chlorate (KClO₃) is a classic and fundamentally important reaction in chemistry, with implications ranging from educational demonstrations to its application in pyrotechnics and as an oxygen source. A thorough understanding of its decomposition kinetics is crucial for controlling its reactivity, ensuring safety, and optimizing its applications. This technical guide provides an in-depth analysis of the core principles governing the decomposition of this compound, focusing on its kinetic parameters, reaction pathways, and the influence of catalysts.

Core Concepts in this compound Decomposition

The thermal decomposition of this compound is an exothermic process that can proceed through multiple pathways. When heated, this compound melts and then decomposes to form potassium chloride (KCl) and oxygen (O₂).[1] The reaction can be broadly represented by two main routes:

-

Direct Decomposition: 2 KClO₃(s) → 2 KCl(s) + 3 O₂(g)[2]

-

Disproportionation followed by decomposition: 4 KClO₃(s) → 3 KClO₄(s) + KCl(s), followed by KClO₄(s) → KCl(s) + 2 O₂(g)[3]

The prevailing pathway is influenced by factors such as temperature, heating rate, and the presence of catalysts.[3][4]

Quantitative Kinetic Data

The study of the decomposition kinetics of this compound often involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[4] The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and the reaction model—can be determined from these analyses.[5]

A non-isothermal TG/DSC study has provided detailed kinetic parameters for the multi-step decomposition of this compound. The decomposition process after melting shows two consecutive mass losses and is characterized by at least three consecutive thermal decomposition steps.[4]

| Kinetic Parameter | Step 1 | Step 2 | Step 3 | Source |

| Activation Energy (Ea) from DSC (kJ·mol⁻¹) | 237.3 | 293.8 | 231.3 | [4] |

| Activation Energy (Ea) from TG (kJ·mol⁻¹) | 231.0 (First Mass Loss) | 239.9 (Second Mass Loss) | - | [4] |

| Reaction Model | Avrami-Erofeev (A₅/₄) | Avrami-Erofeev (A₃/₂) | Avrami-Erofeev (A₃/₂) | [4] |

The Role of Catalysts

The decomposition of this compound is significantly accelerated by the presence of catalysts, most notably manganese dioxide (MnO₂).[6][7] Catalysts lower the activation energy of the reaction, allowing decomposition to occur at a much lower temperature and at a faster rate.[6][8] While the uncatalyzed decomposition typically occurs at temperatures above 400°C, the presence of MnO₂ can initiate the reaction at temperatures as low as 150-300°C.[9][10] Other metal oxides also exhibit catalytic activity.

| Catalyst | Effect on Decomposition | Source |

| **Manganese Dioxide (MnO₂) ** | Significantly lowers the decomposition temperature and increases the reaction rate. | [6][7] |

| Activated Carbons | Can lower the decomposition temperature to around 320-325°C. | [11] |

Experimental Protocols

Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC)

This non-isothermal method is a powerful technique for studying the kinetics of solid-state decompositions.

Objective: To determine the kinetic triplet (Ea, A, and reaction model) for the thermal decomposition of this compound.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) with TG and DSC capabilities

-

Alumina crucibles

-

Analytical balance

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (e.g., 1-5 mg) is placed into an alumina crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty or containing an inert material like alumina) into the STA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 5, 10, 15, 20 °C/min). Multiple heating rates are used to apply model-free kinetic analysis methods.[4]

-

-

Data Acquisition: Continuously record the sample mass (TG curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Data Analysis:

-

Analyze the TG curve to identify the temperature ranges of mass loss and the total mass lost.

-

Analyze the DSC curve to identify endothermic (melting) and exothermic (decomposition) events.

-

Apply kinetic analysis software and model-free methods (e.g., Kissinger-Akahira-Sunose, Ozawa-Flynn-Wall) to the data from multiple heating rates to calculate the activation energy and pre-exponential factor for each decomposition step.[4]

-

Gravimetric Analysis of Catalytic Decomposition

This classic experimental setup is used to determine the mass of oxygen evolved during the catalyzed decomposition of this compound.

Objective: To quantitatively measure the mass loss due to oxygen evolution from the decomposition of this compound in the presence of a catalyst.

Apparatus:

-

Hard glass test tube

-

Bunsen burner and ring stand

-

Analytical balance

-

Spatula

-

This compound

-

Manganese dioxide (catalyst)

Procedure:

-

Initial Mass Measurement:

-

Accurately weigh a clean, dry hard glass test tube.

-

Add a small amount of manganese dioxide (catalyst, approximately 0.1 g) to the test tube and weigh it again.

-

Add a known mass of this compound (approximately 1-2 g) to the test tube and record the total mass of the test tube and its contents.

-

-

Heating and Decomposition:

-

Gently mix the this compound and manganese dioxide by tapping the test tube.

-

Clamp the test tube at an angle on the ring stand.

-

Heat the mixture gently at first, then more strongly with the Bunsen burner. The this compound will melt and then decompose, evolving oxygen gas.

-

Continue heating until the evolution of gas ceases, indicating the completion of the reaction.

-

-

Final Mass Measurement:

-

Allow the test tube to cool completely to room temperature.

-

Weigh the test tube and its contents (potassium chloride and manganese dioxide).

-

-

Calculation:

-

The difference between the initial total mass and the final total mass represents the mass of oxygen gas evolved.

-

From the mass of oxygen, the moles of oxygen can be calculated. Using the stoichiometry of the balanced chemical equation (2 KClO₃ → 2 KCl + 3 O₂), the initial moles and mass of this compound can be determined and compared to the initial measurement.

-

Visualizing the Processes

Decomposition Pathways

Caption: Reaction pathways for the thermal decomposition of this compound.

Experimental Workflow for TG-DSC Analysis

Caption: Experimental workflow for TG-DSC analysis of this compound decomposition.

Conclusion

The decomposition of this compound is a complex process with multiple reaction pathways, the kinetics of which are highly dependent on temperature and the presence of catalysts. Modern analytical techniques like TG-DSC have enabled a detailed quantitative understanding of the kinetic parameters involved in its uncatalyzed decomposition. The profound effect of catalysts like manganese dioxide in lowering the activation energy highlights their importance in controlling this reaction for practical applications. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers and scientists to further investigate and utilize the chemistry of this compound decomposition.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. mhchem.org [mhchem.org]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. mhchem.org [mhchem.org]

- 9. researchgate.net [researchgate.net]

- 10. education.com [education.com]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Electrochemical Synthesis of Potassium Chlorate

Abstract: This technical guide provides a comprehensive overview of the electrochemical synthesis of potassium chlorate (KClO₃), a powerful oxidizing agent with significant applications in various industries, including pyrotechnics and chemical manufacturing. The document details the underlying electrochemical principles, reaction mechanisms, and optimized experimental protocols. It emphasizes the prevalent industrial method involving the electrolysis of a sodium chloride solution to produce sodium chlorate, followed by a metathesis reaction with potassium chloride. Key operational parameters, including electrode materials, current density, temperature, and electrolyte pH, are systematically presented. This guide is intended for researchers, chemists, and professionals in chemical engineering and drug development seeking a detailed understanding of this compound synthesis.

Introduction

This compound (KClO₃) is a compound of significant industrial importance, primarily utilized as a potent oxidizing agent. Its applications range from safety matches and pyrotechnics to the generation of chlorine dioxide for bleaching processes in the pulp and paper industry.[1] While several chemical routes to its synthesis exist, the electrochemical method stands out as the most efficient and is employed for large-scale industrial production.[2]

The electrochemical synthesis is typically an indirect process. Industrially, a solution of sodium chloride is first electrolyzed to form sodium chlorate.[3] This is advantageous because sodium chlorate is significantly more soluble in water than this compound, which simplifies the filtration and purification steps.[3] The resulting sodium chlorate solution is then reacted with potassium chloride in a double decomposition (metathesis) reaction to precipitate this compound, which is subsequently isolated and purified.[4] Direct electrolysis of potassium chloride is also possible but is hampered by the low solubility of this compound, which can crystallize during the process, creating operational difficulties.[5]

Electrochemical and Chemical Reaction Mechanisms

The electrochemical production of chlorate from a chloride solution is a multi-step process involving reactions at both the anode and cathode, as well as subsequent chemical reactions in the bulk electrolyte. The process is carried out in an undivided cell to allow the products from both electrodes to mix and react.[2]

Anode Reactions (Oxidation): Chloride ions are oxidized at the anode to form chlorine gas.

2Cl⁻ → Cl₂ + 2e⁻

Cathode Reactions (Reduction): Water is reduced at the cathode to produce hydrogen gas and hydroxide ions.

2H₂O + 2e⁻ → H₂ + 2OH⁻

Reactions in the Electrolyte: The chlorine gas produced at the anode dissolves in the aqueous solution and reacts with the hydroxide ions generated at the cathode to form hypochlorite (ClO⁻) ions.[6]

Cl₂ + 2OH⁻ → ClO⁻ + Cl⁻ + H₂O

This hypochlorite is the key intermediate. The formation of chlorate then proceeds primarily through the chemical disproportionation of hypochlorous acid (HClO) and hypochlorite ions. This reaction is highly dependent on temperature and pH.[2] The optimal pH is slightly acidic to neutral (around 6-7), where the ratio of hypochlorous acid to hypochlorite ions is favorable for the reaction.[3][7]

2HClO + ClO⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻

An alternative, less efficient pathway for chlorate formation involves the direct anodic oxidation of hypochlorite, which also generates oxygen as an unwanted byproduct and is more prevalent at higher pH values.[8][9]

6ClO⁻ + 3H₂O → 2ClO₃⁻ + 4Cl⁻ + 6H⁺ + 1.5O₂ + 6e⁻

The overall reaction for the formation of chlorate from chloride can be summarized as:

NaCl + 3H₂O → NaClO₃ + 3H₂

References

- 1. diva-portal.org [diva-portal.org]

- 2. Preparing chlorates - PyroGuide [pyrodata.com]

- 3. Amasci.net - this compound synthesis (via chlorine disproportionation) [amasci.net]

- 4. US5087334A - Continuous process for the manufacture of this compound by coupling with a sodium chlorate production plant - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Making this compound [metallab.net]

- 7. diva-portal.org [diva-portal.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Potassium Chlorate: A Comprehensive Technical Guide to its Role as an Oxidizing Agent in Inorganic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium chlorate (KClO₃) is a powerful oxidizing agent with a long history of use in various chemical applications, ranging from pyrotechnics to laboratory synthesis. Its ability to readily liberate oxygen upon decomposition makes it a subject of both practical utility and significant safety considerations. This in-depth technical guide provides a comprehensive overview of the core principles governing this compound's function as an an oxidizing agent in inorganic chemistry. It details the compound's fundamental physicochemical properties, explores its key reactions with various reducing agents, and furnishes detailed experimental protocols for its safe and effective use in a laboratory setting. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this potent oxidizer.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is paramount for its safe handling and effective application. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | KClO₃ |

| Molar Mass | 122.55 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | 356 °C (673 K)[1] |

| Boiling Point | 400 °C (673 K) with decomposition[1] |

| Density | 2.32 g/cm³[1] |

| Solubility in Water | 7.19 g/100 mL at 20 °C; 57 g/100 mL at 100 °C |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -397.7 kJ/mol |

| Standard Electrode Potential (Acidic Solution) | ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O; E° = +1.451 V[2] |

| ClO₃⁻ + 2H⁺ + e⁻ → ClO₂ + H₂O; E° = +1.152 V[2] | |

| ClO₃⁻ + 3H⁺ + 2e⁻ → HClO₂ + H₂O; E° = +1.214 V[2] | |

| 2ClO₃⁻ + 12H⁺ + 10e⁻ → Cl₂ + 6H₂O; E° = +1.47 V[2] |

Core Reactions as an Oxidizing Agent

This compound's utility as an oxidizing agent is most evident in its reactions with a variety of reducing agents. These reactions are often highly exothermic and can be initiated by heat, friction, or chemical activators.

Thermal Decomposition

The thermal decomposition of this compound is a cornerstone reaction, proceeding via two primary pathways depending on the presence of a catalyst.

-

Uncatalyzed Decomposition: When heated above its melting point in the absence of a catalyst, this compound first disproportionates to form potassium perchlorate (KClO₄) and potassium chloride (KCl).[1] Upon further heating to higher temperatures, the potassium perchlorate decomposes to potassium chloride and oxygen gas.[1]

-

4KClO₃(s) → 3KClO₄(s) + KCl(s)

-

KClO₄(s) → KCl(s) + 2O₂(g)

-

-

Catalyzed Decomposition: In the presence of a catalyst, most commonly manganese(IV) oxide (MnO₂), the decomposition of this compound proceeds at a much lower temperature (around 200 °C) and directly yields potassium chloride and oxygen gas.[3][4] This is the basis for the common laboratory preparation of oxygen.

-

2KClO₃(s) --(MnO₂)--> 2KCl(s) + 3O₂(g)[3]

-

Figure 1: Thermal Decomposition Pathways of this compound.

Reaction with Carbon, Sulfur, and Phosphorus

Mixtures of this compound with combustible materials such as carbon, sulfur, and phosphorus are highly energetic and sensitive to ignition by friction or impact. These reactions form the basis of many pyrotechnic compositions and early explosives.

-

With Carbon: The reaction with carbon produces potassium chloride and carbon dioxide.

-

2KClO₃(s) + 3C(s) → 2KCl(s) + 3CO₂(g)

-

-

With Sulfur: The reaction with sulfur can produce potassium chloride and sulfur dioxide.[5][6]

-

With Red Phosphorus: This is a particularly vigorous and dangerous reaction that produces potassium chloride and tetraphosphorus decoxide.[7][8] It is highly sensitive to shock and friction.[4]

-

10KClO₃(s) + 3P₄(s) → 10KCl(s) + 3P₄O₁₀(s)[9]

-

Reaction with Sucrose (C₁₂H₂₂O₁₁)

The reaction between this compound and sucrose is a classic chemical demonstration of a highly exothermic oxidation-reduction reaction. When initiated, typically with a drop of concentrated sulfuric acid, a vigorous reaction ensues, producing a large volume of gas, heat, and light.[10][11] The sulfuric acid dehydrates the sucrose and the heat generated initiates the rapid decomposition of the this compound, which then oxidizes the carbon.

Figure 2: Conceptual Diagram of the Reaction between this compound and Sucrose.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound. Strict adherence to all safety precautions is mandatory. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant gloves, must be worn.

Laboratory Preparation of Oxygen Gas

This protocol details the catalyzed thermal decomposition of this compound to produce oxygen gas.

Materials:

-

This compound (KClO₃), finely powdered

-

Manganese(IV) oxide (MnO₂), finely powdered

-

Hard glass test tube

-

Ring stand and clamp

-

Bunsen burner

-

Delivery tube with a one-holed rubber stopper

-

Pneumatic trough

-

Gas collection jars

-

Water

Procedure:

-

Set up the apparatus as shown in Figure 3. Fill the pneumatic trough with water, and fill the gas collection jars with water and invert them in the trough.

-

In the hard glass test tube, mix approximately 4 grams of this compound with 1 gram of manganese(IV) oxide.[12] The ratio should be approximately 4:1 by weight.[12]

-

Securely clamp the test tube to the ring stand at an angle.

-

Insert the rubber stopper with the delivery tube into the mouth of the test tube, ensuring the end of the delivery tube is positioned under the inverted gas collection jar in the pneumatic trough.

-

Gently heat the mixture in the test tube with the Bunsen burner, starting from the top of the mixture and moving downwards.

-

Oxygen gas will be evolved and will displace the water in the collection jar.

-

Once a collection jar is full of gas, slide a glass plate over its mouth while it is still underwater, and then remove it from the trough and place it upright on the bench.

-

When the desired amount of oxygen has been collected, remove the delivery tube from the water before turning off the Bunsen burner to prevent water from being drawn back into the hot test tube.

-

Allow the test tube and its contents to cool completely before cleaning.

Figure 3: Experimental Workflow for the Laboratory Preparation of Oxygen.

Synthesis of Chlorine Dioxide

This protocol describes the generation of chlorine dioxide from this compound and oxalic acid.[1] Chlorine dioxide is a toxic and explosive gas. This experiment must be performed with extreme caution in a high-performance fume hood.

Materials:

-

This compound (KClO₃)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Gas generating flask

-

Dropping funnel

-

Gas washing bottles

-

Ice bath

-

Distilled water

Procedure:

-

In the gas generating flask, place a mixture of this compound and oxalic acid. A suitable molar ratio of KClO₃ to (COOH)₂ is between 1:0.5 and 1:1.[13]

-

Cool the gas generating flask in an ice bath.

-

Fill the gas washing bottles with distilled water to absorb the generated chlorine dioxide.

-

Slowly add concentrated sulfuric acid from the dropping funnel to the mixture in the gas generating flask. The reaction should be carried out at a temperature between 20-80 °C under negative pressure.[13]

-

The generated chlorine dioxide gas will be passed through the gas washing bottles and dissolve in the water, forming a yellow-green solution.

-

Control the rate of addition of sulfuric acid to maintain a steady evolution of gas.

-

Once the reaction is complete, continue to draw air through the apparatus for a few minutes to ensure all the chlorine dioxide has been collected.

-

The resulting chlorine dioxide solution should be stored in a cool, dark place.

Safety and Handling

This compound is a strong oxidizing agent and requires careful handling to prevent accidents.[14][15] The following is a logical workflow for the safe handling of this chemical.

Figure 4: Logical Workflow for the Safe Handling of this compound.

Key Safety Considerations:

-

Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and strong acids.[16][17]

-

Handling: Avoid creating dust.[15] Do not grind or subject mixtures containing this compound to friction or impact.[4] Keep away from heat, sparks, and open flames.[15]

-

Incompatibilities: this compound is incompatible with a wide range of substances, including organic materials, powdered metals, sulfur, phosphorus, and strong acids.[4] Mixtures with these substances can be explosive.

-

Spills: In the event of a spill, do not use combustible materials like paper towels for cleanup. Moisten the spilled material with water and collect it with a non-combustible absorbent material.

-

Disposal: Dispose of this compound and its waste products in accordance with all applicable federal, state, and local regulations.

Conclusion

This compound remains a significant oxidizing agent in the field of inorganic chemistry. Its reactivity, particularly in thermal decomposition and in mixtures with reducing agents, offers a wide range of synthetic and practical applications. However, its potent oxidizing power necessitates a profound respect for safety protocols. By understanding its fundamental properties, reaction mechanisms, and proper handling procedures as outlined in this guide, researchers and scientists can harness the utility of this compound while minimizing the inherent risks. This document serves as a foundational resource, and it is imperative that all users supplement this information with their institution's specific safety guidelines and conduct thorough risk assessments before undertaking any experimental work.

References

- 1. dspace.incdecoind.ro [dspace.incdecoind.ro]

- 2. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. gauthmath.com [gauthmath.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. The reaction between this compound and red phosphorus takes place wh.. [askfilo.com]

- 9. youtube.com [youtube.com]

- 10. General Chemistry I Laboratory Manual | OER Commons [oercommons.org]

- 11. fishersci.ca [fishersci.ca]

- 12. youtube.com [youtube.com]

- 13. CN1050338C - Process for producing stable chlorine dioxide - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. brecklandscientific.co.uk [brecklandscientific.co.uk]

Theoretical Studies on the Stability of Potassium Chlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium chlorate (KClO₃) is a powerful oxidizing agent with significant applications in various fields, including pyrotechnics and as a laboratory reagent. However, its inherent instability and sensitivity to thermal and mechanical stimuli necessitate a thorough understanding of its decomposition characteristics for safe handling and application. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the stability of this compound. It consolidates quantitative data from thermal analysis, details key experimental protocols for stability assessment, and visually represents the decomposition pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a white crystalline solid that is a potent oxidizer.[1] Its utility is derived from its ability to readily decompose and release oxygen, a property that also contributes to its hazardous nature. A comprehensive understanding of its thermal decomposition mechanisms, kinetics, and sensitivity to external stimuli is paramount for ensuring safety and predictability in its various applications. This guide synthesizes findings from numerous theoretical and experimental investigations into the stability of this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that is influenced by temperature, heating rate, and the presence of catalysts or impurities.[2][3] Upon heating, this compound first melts and then undergoes a series of exothermic decomposition reactions.[2]

Decomposition Pathways

Theoretical studies, including those using density functional theory (DFT), suggest that when this compound absorbs heat, the increased diffusion speed and vibration of the crystal lattice lead to the breaking and reformation of Cl-O bonds.[4] This process results in the formation of the more stable potassium perchlorate (KClO₄).[4] With continued heating, the potassium perchlorate further decomposes to produce potassium chloride (KCl) and oxygen (O₂).[1][4]

The primary reactions involved in the thermal decomposition of this compound are:

-

Reaction I (Direct Decomposition): 2KClO₃(s) → 2KCl(s) + 3O₂(g)[2][5]

-

Reaction II (Disproportionation): 4KClO₃(s) → 3KClO₄(s) + KCl(s)[1][2]

-

Reaction III (Perchlorate Decomposition): KClO₄(s) → KCl(s) + 2O₂(g)[1][2]

The decomposition process typically involves two main mass loss stages, with the first, minor loss corresponding to the direct decomposition and the second, major loss attributed to the decomposition of the intermediate potassium perchlorate.[2]

References

Methodological & Application

Application Notes: Laboratory-Scale Oxygen Generation via Thermal Decomposition of Potassium Chlorate

Introduction

The thermal decomposition of potassium chlorate (KClO₃) is a well-established method for the generation of gaseous oxygen in a laboratory setting. This reaction, particularly when catalyzed, provides a reliable and controllable source of O₂ for various research applications. The process involves heating solid this compound, which decomposes into solid potassium chloride (KCl) and oxygen gas. While the reaction can proceed without a catalyst at higher temperatures, the use of manganese dioxide (MnO₂) significantly lowers the required decomposition temperature and increases the reaction rate.[1][2][3] These notes provide a comprehensive overview, safety protocols, and detailed procedures for researchers, scientists, and drug development professionals.

Chemical Principles

The uncatalyzed thermal decomposition of this compound requires temperatures above 400°C.[4] The balanced chemical equation for this reaction is:

2 KClO₃(s) → 2 KCl(s) + 3 O₂(g)[3][5]

The introduction of a catalyst, typically manganese dioxide (MnO₂), provides an alternative reaction pathway with a lower activation energy.[3] This allows the decomposition to occur more rapidly and at a significantly lower temperature, typically in the range of 200-300°C.[6] The catalyst itself is not consumed in the overall reaction.[7] Isotopic tracer studies suggest that the catalytic mechanism involves the formation of an unstable intermediate compound between the this compound and the manganese dioxide, which then decomposes to release oxygen.[8][9]

Reaction Pathway and Catalytic Cycle

The following diagram illustrates the decomposition of this compound, highlighting the role of the manganese dioxide catalyst in providing a lower-energy pathway.

Caption: Catalytic decomposition of KClO₃ via an unstable intermediate.

Quantitative Data Summary

The efficiency of oxygen generation is influenced by temperature and the presence of a catalyst. The following tables summarize key quantitative data derived from thermogravimetric analysis and experimental measurements.

Table 1: Effect of Catalyst on Decomposition Temperature

| Compound | Catalyst | Decomposition Onset Temperature (°C) |

| KClO₃ | None | ~400 °C[4] |

| KClO₃ | MnO₂ | ~200 - 350 °C[6] |

Note: The exact temperature can vary based on the purity of reactants and heating rate.

Table 2: Theoretical Yield of Oxygen from this compound

| Parameter | Value |

| Molar Mass of KClO₃ | 122.55 g/mol |

| Molar Mass of O₂ | 32.00 g/mol |

| Stoichiometric Ratio (O₂:KClO₃) | 3:2 |

| Theoretical O₂ Yield (g) per 1g KClO₃ | 0.392 g |

Experimental Protocol: Catalyzed Oxygen Generation

Objective: To safely generate and collect oxygen gas via the manganese dioxide-catalyzed thermal decomposition of this compound.

Materials and Equipment:

-

Reagents:

-

This compound (KClO₃), analytical grade

-

Manganese dioxide (MnO₂), powder, analytical grade

-

-

Apparatus:

-

Hard-glass test tube

-

Ring stand with clamp

-

Bunsen burner or heating mantle

-

Rubber stopper with a single hole

-

Glass delivery tube

-

Pneumatic trough or large beaker

-

Gas collection bottles or graduated cylinder

-

Electronic balance (±0.001 g)

-

Spatula and weighing paper

-

Safety Precautions:

-

Explosion Hazard: this compound is a strong oxidizer and can form explosive mixtures with combustible materials, sulfur, phosphorus, and finely powdered metals.[10][11][12] Ensure the test tube is perfectly clean and free of any organic contaminants.[3] Never mix KClO₃ with anything other than the specified catalyst.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves are mandatory.[13] The entire procedure must be conducted in a well-ventilated fume hood, preferably behind a blast shield.[10]

-

Heating: Heat the test tube gently and evenly to avoid rapid, uncontrolled decomposition.[1][4] Point the mouth of the test tube away from yourself and others at all times. Do not heat the mixture so strongly that the rubber stopper is contacted by molten KClO₃, as this can cause a severe explosion.[1]

-

Pressure: Do not remove the heat source while the delivery tube is still underwater. The cooling gas will create a vacuum, sucking water back into the hot test tube and causing it to shatter. Remove the delivery tube from the water first, then stop heating.[1]

-

Waste Disposal: Dispose of waste KClO₃ and reaction residues in a designated waste container. Do not mix with other chemical waste, especially organic or reducible materials.[10]

Experimental Workflow

Caption: Step-by-step workflow for laboratory oxygen generation.

Detailed Procedure:

-

Preparation:

-

On an electronic balance, weigh out approximately 4.0 grams of this compound and 1.0 gram of manganese dioxide.[1][14] A 4:1 ratio by weight is commonly recommended.

-

On a clean sheet of weighing paper, thoroughly and gently mix the two powders.

-

Carefully transfer the mixture into a clean, dry, hard-glass test tube. Ensure no powder remains on the upper walls of the test tube.[1]

-

-

Apparatus Setup:

-

Clamp the test tube to the ring stand at a slight downward angle to prevent any condensed vapor from flowing back onto the hot glass.

-

Firmly insert the rubber stopper fitted with the delivery tube into the mouth of the test tube.

-

Fill the pneumatic trough with water. Completely fill the gas collection bottles with water, cover their mouths, and invert them into the trough, ensuring no air bubbles are trapped inside.[1]

-

Place the end of the delivery tube under the mouth of the first inverted gas collection bottle.

-

-

Reaction and Collection:

-

Before applying heat, perform a final safety check. Ensure the fume hood sash or blast shield is in position.

-

Begin heating the test tube gently with the Bunsen burner, passing the flame back and forth along the length of the mixture to ensure even heating.[1][5]

-

As the reaction starts, oxygen gas will begin to bubble into the collection bottle, displacing the water.

-

Adjust the heating to maintain a steady, controllable rate of oxygen evolution.[1] If the reaction becomes too vigorous, temporarily remove the heat.

-

Once a collection bottle is full of gas, slide it aside and position the next bottle over the delivery tube.

-

-

Shutdown Procedure:

-

CRITICAL: When the desired amount of oxygen has been collected or the reaction ceases, first remove the delivery tube from the water trough.[1]

-

Only after the delivery tube is out of the water, turn off the Bunsen burner.

-

Allow the entire apparatus to cool to room temperature before disassembly.

-

Once cooled, the solid residue (KCl and MnO₂) can be removed and disposed of according to institutional safety guidelines.[10]

-

Data Analysis:

The mass of oxygen produced can be determined by weighing the test tube and its contents before and after the reaction (after cooling).[4][5] The difference in mass corresponds to the mass of oxygen evolved.[7] This experimental mass can be compared to the theoretical yield calculated from the initial mass of KClO₃ to determine the percent yield of the reaction.

References

- 1. General Chemistry I Laboratory Manual | OER Commons [oercommons.org]

- 2. brainly.in [brainly.in]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lacc-terryb.com [lacc-terryb.com]

- 6. researchgate.net [researchgate.net]

- 7. mhchem.org [mhchem.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. jst.chem.yale.edu [jst.chem.yale.edu]

- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. acs.org [acs.org]

- 13. media.laballey.com [media.laballey.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Quantification of Potassium Chlorate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of potassium chlorate (KClO₃) using various analytical methodologies. The described techniques are suitable for a range of applications, from quality control in pharmaceutical manufacturing to research and development.

Overview of Analytical Methods

The quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. This document will detail the following methods:

-

Redox Titration: A classical chemical method based on the reduction of chlorate.

-

Ion Chromatography (IC): A powerful separation technique for the analysis of ionic species.

-

UV-Vis Spectrophotometry: A common spectroscopic method based on the reaction of chlorate with a chromogenic agent.

-

Electrochemical Methods: An approach utilizing the electrochemical properties of chlorate for its detection and quantification.

A summary of the quantitative performance of these methods is presented in the table below for easy comparison.

Comparative Quantitative Data

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |

| Redox Titration | Typically in the low mg/L range | Typically in the mg/L range | Dependent on titrant concentration | Cost-effective, requires basic lab equipment, well-established method. | Lower sensitivity, susceptible to interferences from other oxidizing/reducing agents, can be time-consuming.[1][2] |

| Ion Chromatography | 5.7 µg/L (ppb) | 18.9 µg/L (ppb) | 5 µg/L - 1 mg/L | High sensitivity and selectivity, can analyze multiple ions simultaneously, robust for complex matrices.[3][4] | Higher initial instrument cost, requires specialized equipment and trained personnel. |

| UV-Vis Spectrophotometry | 8 µg/L (ppb) | - | 0.1 - 0.5 mg/L | Widely available instrumentation, relatively low cost, good sensitivity. | Potential for interference from colored compounds or substances that react with the coloring agent.[5][6] |

| Electrochemical Methods | 83 µg/L (ppb) (Cyclic Voltammetry) | - | 0.156 - 1.25 mg/L (CV) | Portable, low-cost, suitable for in-field analysis, rapid measurements.[7][8] | Susceptible to matrix effects and electrode fouling, may have lower precision than other methods. |

Redox Titration Method

Principle

This method involves the reduction of chlorate (ClO₃⁻) to chloride (Cl⁻) using a known excess of a reducing agent, typically ferrous ammonium sulfate. The unreacted ferrous ions are then back-titrated with a standard solution of an oxidizing agent, such as potassium permanganate (KMnO₄). The amount of chlorate is calculated from the amount of ferrous ammonium sulfate consumed.

Experimental Protocol

Reagents and Solutions:

-

0.1 N Ferrous Ammonium Sulfate Solution: Dissolve approximately 39.2 g of ferrous ammonium sulfate hexahydrate in a mixture of 100 mL of concentrated sulfuric acid and 900 mL of deionized water.

-

0.1 N Potassium Permanganate Solution: Dissolve approximately 3.16 g of potassium permanganate in 1 L of deionized water. Standardize this solution against a primary standard such as sodium oxalate.

-

10% Manganese Sulfate Solution: Dissolve 10 g of manganese sulfate in 90 mL of deionized water.

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Phosphoric Acid (H₃PO₄)

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Carefully add 25.0 mL of the standardized 0.1 N ferrous ammonium sulfate solution to the flask.

-

Slowly add 10 mL of concentrated sulfuric acid while swirling the flask.

-

Boil the mixture gently for 10-15 minutes to ensure complete reduction of the chlorate.

-

Cool the solution to room temperature.

-

Add 10 mL of 10% manganese sulfate solution and 5 mL of phosphoric acid.

-

Titrate the excess ferrous ammonium sulfate with the standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.

-

Perform a blank titration using the same procedure but without the this compound sample.

Calculation:

The percentage of this compound in the sample can be calculated using the following formula:

% KClO₃ = [(V_blank - V_sample) * N_KMnO₄ * E_KClO₃] / W_sample * 100

Where:

-

V_blank = Volume of KMnO₄ solution used for the blank titration (mL)

-

V_sample = Volume of KMnO₄ solution used for the sample titration (mL)

-

N_KMnO₄ = Normality of the KMnO₄ solution

-

E_KClO₃ = Equivalent weight of KClO₃ (20.43 g/eq)

-

W_sample = Weight of the sample (g)

Workflow Diagram

References

- 1. Difference Between LOD and LOQ [pharmaspecialists.com]

- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]

- 3. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]

- 4. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Reversed flow injection spectrophotometric determination of chlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium analysis with ion chromatography according to USP testing methods - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Potassium Chlorate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive research of chemical literature and databases indicates that potassium chlorate (KClO₃) is not utilized as a catalyst in organic synthesis . Its chemical properties as a powerful and often indiscriminate oxidizing agent make it unsuitable for facilitating catalytic cycles. Instead, this compound functions as a stoichiometric oxidant, a role that is itself limited in modern organic synthesis due to safety concerns and the availability of more selective reagents.

This document provides a detailed overview of this compound's properties as an oxidizing agent, its decomposition characteristics, and safety protocols for its handling. While not a catalyst, its reactivity with organic compounds is significant and requires thorough understanding for safe laboratory practice.

Section 1: Chemical Profile of this compound as an Oxidant

This compound is a strong oxidizing agent, a property derived from the high oxidation state of the chlorine atom (+5). It is a white, crystalline solid that decomposes upon heating to release oxygen, a reaction that can be explosive, particularly in the presence of combustible materials.[1] This decomposition is often catalyzed by transition metal oxides, most notably manganese dioxide (MnO₂).[2][3]

The primary application of this compound in the context of organic materials is not in controlled, catalytic synthesis but in highly exothermic redox reactions, such as those seen in pyrotechnics and explosives.[4] Its use in organic chemistry is exceptionally rare due to its poor selectivity and the significant risk of violent, uncontrolled reactions.

Decomposition of this compound

The thermal decomposition of this compound is a critical aspect of its chemistry, as it is the source of its oxidizing power. The reaction proceeds via two main pathways, influenced by the presence of a catalyst and the temperature.

Table 1: Thermal Decomposition of this compound

| Condition | Reaction Equation | Temperature (°C) | Products | Notes |

| Uncatalyzed | 4 KClO₃(s) → 3 KClO₄(s) + KCl(s) | ~400 | Potassium Perchlorate, Potassium Chloride | Disproportionation reaction.[1] |

| KClO₄(s) → KCl(s) + 2 O₂(g) | >400 | Potassium Chloride, Oxygen | Decomposition of the intermediate.[1] | |

| Catalyzed (MnO₂) | 2 KClO₃(s) → 2 KCl(s) + 3 O₂(g) | 150-300 | Potassium Chloride, Oxygen | Significantly lower decomposition temperature.[2] |

Section 2: Experimental Protocols